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molecular formula C14H16N4 B1202054 N,n-dimethyl-4,4'-azodianiline CAS No. 539-17-3

N,n-dimethyl-4,4'-azodianiline

Cat. No. B1202054
M. Wt: 240.3 g/mol
InChI Key: BVRIUXYMUSKBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04613208

Procedure details

A suspension of 88.1 g of 4-nitro-4'-(dimethylamino)azobenzene in 1080 ml of ethanol was heated to slight reflux while stirring, treated dropwise within 35 minutes with 1017 g of 25% sodium hydrogen sulphide solution and then stirred at slight reflux for another 1 hour. The mixture was cooled to room temperature, treated with 2120 ml of water and suction filtered. The residue was washed with water/ethanol (vol. 3:1) and dried at 50° C. in vacuo, yielding 55.7 g of 4-amino-4'-(dimethylamino)azobenzene; m.p. 182.5°-187.4° C.
Quantity
88.1 g
Type
reactant
Reaction Step One
Quantity
1080 mL
Type
solvent
Reaction Step One
Name
sodium hydrogen sulphide
Quantity
1017 g
Type
reactant
Reaction Step Two
Name
Quantity
2120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[N:11][C:12]2[CH:17]=[CH:16][C:15]([N:18]([CH3:20])[CH3:19])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O.S.[Na].O>C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]=[N:11][C:12]2[CH:17]=[CH:16][C:15]([N:18]([CH3:20])[CH3:19])=[CH:14][CH:13]=2)=[CH:8][CH:9]=1 |f:1.2,^1:21|

Inputs

Step One
Name
Quantity
88.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=NC1=CC=C(C=C1)N(C)C
Name
Quantity
1080 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
sodium hydrogen sulphide
Quantity
1017 g
Type
reactant
Smiles
S.[Na]
Step Three
Name
Quantity
2120 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to slight reflux
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at slight reflux for another 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with water/ethanol (vol. 3:1)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 55.7 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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